molecular formula C14H15NO3S2 B5740514 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5740514
M. Wt: 309.4 g/mol
InChI Key: WAKBPXSFAVJHSF-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a synthetic compound that belongs to the thiazole family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has potential applications in various scientific research fields. In medicine, this compound has been shown to possess antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been studied for its ability to inhibit the growth of plant pathogens and pests. In material science, it has been investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been suggested that this compound may inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one have been investigated in various studies. In one study, this compound was found to inhibit the growth of Candida albicans, a common fungal pathogen. In another study, it was shown to inhibit the growth of Escherichia coli, a common bacterial pathogen. Additionally, this compound has been shown to induce apoptosis in tumor cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments include its potent antimicrobial, antifungal, and antitumor properties. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 2-aminothiazole with 3-ethoxy-4-methoxybenzaldehyde and methylthioacetic acid in the presence of a catalyst such as acetic anhydride. The resulting product is then purified by recrystallization to obtain a high yield of pure compound.

properties

IUPAC Name

(4Z)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c1-4-18-12-8-9(5-6-11(12)17-2)7-10-13(16)20-14(15-10)19-3/h5-8H,4H2,1-3H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKBPXSFAVJHSF-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)SC(=N2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)SC(=N2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(3-ethoxy-4-methoxybenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one

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